![molecular formula C18H19NO2 B1672202 异博格雷 CAS No. 89667-40-3](/img/structure/B1672202.png)
异博格雷
描述
Isbogrel, also known as CV4151, is a small molecule thromboxane A2 synthase (TXA2 synthase) inhibitor . It is used to study cardiac arrhythmias, transient ischemic attacks, and thrombosis . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of Isbogrel is C18H19NO2 . Its molecular weight is 281.35 . The systematic name for Isbogrel is (6E)-7-Phenyl-7-(3-pyridinyl)-6-heptenoic acid .
科学研究应用
Medicinal Applications
Isbogrel was initially developed by Takeda Pharmaceutical Co., Ltd. as a TXA2 synthase inhibitor . It was primarily used in the treatment of nervous system diseases and cardiovascular diseases . However, its global highest R&D status is now discontinued .
Genomic Research
Isabgol, a plant species from which Isbogrel is derived, has been the subject of genomic research . Scientists have used transcriptome analysis to explore flowering genes in Isabgol . This research has helped uncover the genes and pathways involved in flowering time and flower development .
Crop Yield Improvement
Biofertilizers have been used to improve the crop yield of Isabgol . The introduction of biofertilizers, such as Serendipita indica, a culturable arbuscular mycorrhiza, and Azotobacter sp., a free-living nitrogen fixer, has shown to increase biomass and yield of Isabgol plants .
Sustainable Agriculture
The use of biofertilizers in Isabgol cultivation also contributes to sustainable agriculture . By reducing the reliance on chemical fertilizers and pesticides, biofertilizers help maintain soil health and promote the sustainable production of crops .
Ayurvedic Medicine
Isabgol is widely used in Ayurveda due to its laxative property . It is an important cash crop in western part of Rajasthan, making India the top-ranked producer .
Drought Resistance Research
Research is being conducted on the use of biofertilizers to improve the drought resistance of Isabgol crops . This is particularly important in regions like Rajasthan, where rainfall is uncertain and irrigation resources are limited .
作用机制
Target of Action
Isbogrel, also known as CV-4151, is a potent selective inhibitor of thromboxane A2 synthase . Thromboxane A2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2 (TXA2), a type of eicosanoid that has prothrombotic properties, promoting platelet aggregation .
Mode of Action
Isbogrel interacts with thromboxane A2 synthase, inhibiting its activity . This interaction prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and thrombus formation .
Biochemical Pathways
The primary biochemical pathway affected by Isbogrel is the thromboxane A2 pathway. By inhibiting thromboxane A2 synthase, Isbogrel disrupts the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator . This leads to a decrease in platelet aggregation and thrombus formation, which are key events in the pathogenesis of various cardiovascular diseases .
Result of Action
The inhibition of thromboxane A2 synthase by Isbogrel leads to a decrease in the generation of thromboxane A2 . This results in reduced platelet aggregation and thrombus formation, which can help prevent the occurrence of thrombotic events such as stroke and myocardial infarction .
属性
IUPAC Name |
(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBQLKEHGGKKD-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021133 | |
Record name | Isbogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isbogrel | |
CAS RN |
89667-40-3 | |
Record name | Isbogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89667-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isbogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isbogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISBOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Isbogrel?
A1: Isbogrel functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, Isbogrel exhibits antiplatelet and antithrombotic effects. [, , ]
Q2: Are there any structural modifications of Isbogrel that result in dual-acting compounds?
A2: Yes, research has explored linking Isbogrel to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.
Q3: Does Isbogrel exhibit any selectivity for specific species in its mechanism of action?
A3: In vitro studies demonstrate that Isbogrel inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.
Q4: Has Isbogrel been investigated in preclinical models of cardiovascular disease?
A4: Yes, Isbogrel has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.
Q5: What is the duration of Isbogrel's inhibitory effect on TxA2 synthase?
A5: Studies using washed canine platelets indicate that Isbogrel's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of Isbogrel from its target enzyme.
Q6: Are there any known drug interactions with Isbogrel?
A6: Research suggests that Isbogrel moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering Isbogrel in combination with other medications.
Q7: What analytical methods are typically employed to study Isbogrel?
A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of Isbogrel in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess Isbogrel's antiplatelet activity. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。